3-(4-Chlorobutyryl)indole
Description
Properties
Molecular Formula |
C12H12ClNO |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-chloro-1-(1H-indol-3-yl)butan-1-one |
InChI |
InChI=1S/C12H12ClNO/c13-7-3-6-12(15)10-8-14-11-5-2-1-4-9(10)11/h1-2,4-5,8,14H,3,6-7H2 |
InChI Key |
GDWITGQFYOBECD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CCCCl |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Antidepressant Synthesis
One of the most notable applications of 3-(4-Chlorobutyryl)indole is its role as an intermediate in the synthesis of vilazodone hydrochloride, an antidepressant used to treat major depressive disorder. The synthesis process involves complex reactions that require careful control to achieve high yields and purity. Recent advancements have improved these processes, making them more efficient and economically viable .
Research indicates that this compound exhibits various biological activities:
- Anticoagulant Properties : Studies have shown that this compound can inhibit thrombin activity in a dose-dependent manner, suggesting potential as a novel anticoagulant agent.
- Antimicrobial Activity : The indole structure is associated with significant antimicrobial properties, making derivatives of this compound promising candidates for developing new antibiotics .
Industrial Applications
Beyond pharmaceuticals, this compound is utilized in the production of various industrial chemicals. Its unique chemical structure allows it to participate in diverse chemical reactions, facilitating the synthesis of complex organic molecules that are essential in different industrial processes .
Case Study 1: Synthesis Optimization for Antidepressants
A recent patent outlines an optimized synthesis route for this compound-5-carbonitrile, highlighting improvements in yield and purity essential for industrial applications. This method reduces reaction time and simplifies conditions, making it more suitable for mass production .
Case Study 2: Anticoagulant Activity
In pharmacological studies assessing anticoagulant properties, researchers found that derivatives of this compound exhibited significant inhibition of thrombin activity, indicating potential development as anticoagulant agents.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Properties: The chlorobutyl-cyano combination in the title compound enhances its lipophilicity and stability compared to simpler derivatives like 3-indolecarbaldehyde . Chlorobenzyl-substituted indoles (e.g., 3-(4-Chlorobenzyl)-1H-indole) exhibit higher molecular weights and distinct solubility profiles due to aromatic substituents .
Synthetic Routes :
- The title compound is synthesized via multi-step reactions (e.g., Fischer indole synthesis), while marine-derived indoles (e.g., 3-indolecarbaldehyde) are isolated from natural sources .
- 4-Methoxyindole-3-carboxaldehyde is synthesized using Vilsmeier-Haack formylation , differing from the Friedel-Crafts methods used for chlorobutyl derivatives .
Comparative Physicochemical Data
| Property | 3-(4-Chlorobutyl)indole-5-carbonitrile | 3-Indolecarbaldehyde | 4-Methoxyindole-3-carboxaldehyde |
|---|---|---|---|
| Melting Point | 99–100°C | N/A | N/A |
| Solubility | Organic solvents (DMF, DMSO) | Polar solvents | Methanol, DMSO |
| Synthetic Complexity | High (multi-step) | Low (natural isolation) | Moderate (2-step synthesis) |
Research Findings and Challenges
Preparation Methods
Tin Tetrachloride (SnCl₄)-Catalyzed Synthesis
The SnCl₄-catalyzed method involves reacting 5-cyano-1H-indole with 4-chlorobutanoyl chloride in a solvent system comprising dichloromethane (DCM) and nitromethane. The reaction proceeds at temperatures between -40°C and 20°C, with optimal yields (70–80%) achieved at -20°C to 5°C over 0.5–2 hours. Nitromethane acts as a cosolvent to enhance reagent solubility, but its explosive nature raises safety concerns. Post-reaction processing involves quenching with ice-cold hydrochloric acid, filtration, and washing with ethyl acetate to isolate the product.
Key Advantages :
-
Rapid reaction kinetics (≤2 hours).
-
Compatibility with industrial equipment.
Limitations :
Titanium Tetrachloride (TiCl₄)-Catalyzed Method
CN104072401A introduces TiCl₄ as a cost-effective and stable Lewis acid catalyst. Dissolving 5-cyano-1H-indole in DCM or chloroform, the reaction with 4-chlorobutanoyl chloride proceeds at -20°C to 40°C for 10–20 hours, yielding 85–90%. The absence of hazardous cosolvents simplifies purification, requiring only filtration and drying after aqueous workup.
Industrial Relevance :
Aluminum Chloride (AlCl₃)-Based Approaches
AlCl₃-catalyzed acylation, detailed in CN102249979A, operates at 0°C with DCM as the solvent. However, the method suffers from poor solubility, leading to heterogeneous mixtures and yield reductions (54% in cited examples). Extended stirring (12+ hours) and multiple washings are required to isolate the product, complicating scalability.
Challenges :
-
Formation of insoluble byproducts impedes reaction progress.
Comparative Analysis of Catalytic Systems
| Catalyst | Solvent | Temperature Range | Reaction Time | Yield | Key Considerations |
|---|---|---|---|---|---|
| SnCl₄ | DCM/Nitromethane | -40°C to 20°C | 0.5–2 hours | 70–80% | Hazardous cosolvent; moderate yield |
| TiCl₄ | DCM/Chloroform | -20°C to 40°C | 10–20 hours | 85–90% | High yield; safer solvent system |
| AlCl₃ | DCM | 0°C | 12+ hours | 54% | Low yield; solubility issues |
Insights :
-
TiCl₄’s superior yield and safety profile make it ideal for commercial applications.
-
SnCl₄’s shorter reaction time is offset by nitromethane-related risks.
Process Optimization and Industrial Considerations
Solvent Selection
DCM remains the solvent of choice due to its polarity and compatibility with Lewis acids. However, chloroform and 1,2-dichloroethane are viable alternatives, offering similar dielectric constants without nitromethane’s volatility.
Temperature Control
Lower temperatures (-20°C to 0°C) minimize side reactions, such as over-acylation or indole decomposition. Automated cooling systems are critical for maintaining consistency in large batches.
Catalyst Loading
Molar ratios of 1:0.8–1.2 (indole:TiCl₄) optimize cost and reactivity. Excess catalyst increases acid waste, necessitating neutralization steps.
Recent Advances and Alternative Methodologies
Q & A
What are the established synthetic routes for preparing 3-(4-chlorobutyryl)indole, and what critical reaction parameters influence yield?
Answer:
The primary synthetic route involves Friedel-Crafts acylation , where indole reacts with 4-chlorobutyryl chloride in the presence of Lewis acid catalysts (e.g., SnCl₄ or AlCl₃). Key parameters include:
- Catalyst choice : SnCl₄ enables milder conditions (room temperature, dichloromethane solvent), while AlCl₃ may require anhydrous dichloroethane .
- Solvent polarity : Non-polar solvents (e.g., CH₂Cl₂) improve electrophilic substitution efficiency .
- Temperature control : Exothermic reactions necessitate ice baths during catalyst addition to prevent side reactions .
- Reagent purity : Use of >98% indole derivatives minimizes byproducts .
Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
- IR spectroscopy : Confirms the presence of the carbonyl (C=O) stretch (~1700 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) .
- NMR (¹H/¹³C) : ¹H NMR identifies proton environments (e.g., indole H-2/H-3 shifts at δ 7.2–7.8 ppm), while ¹³C NMR verifies the chlorobutyryl group (C=O at ~190 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ = 232.71 for 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile) .
- XRD : Single-crystal analysis resolves stereochemical ambiguities (e.g., dihedral angles between indole and substituents) .
How can researchers optimize the purification of this compound to achieve high purity (>98%)?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:2 → 6:4) to separate acylated byproducts .
- Recrystallization : Ethanol or DCM/hexane mixtures yield high-purity crystals.
- HPLC : Monitor purity with reverse-phase C18 columns (acetonitrile/water mobile phase) .
Advanced Research Questions
What strategies are effective for achieving regioselective functionalization of the indole nucleus in this compound derivatives?
Answer:
- Directed ortho-metalation : Use Pd-catalyzed Sonogashira coupling or amination/cyclization to target C-4/C-7 positions .
- Electrophilic substitution control : The electron-withdrawing chlorobutyryl group directs electrophiles to the less deactivated C-5/C-6 positions .
How can computational methods like DFT assist in predicting reactive sites and reaction pathways for this compound derivatives?
Answer:
- DFT calculations : Optimize molecular geometries and predict bond dissociation energies (BDEs) for substituent cleavage .
- Molecular Electrostatic Potential (MEP) maps : Identify nucleophilic/electrophilic regions (e.g., indole C-3 vs. C-5) .
What are the common challenges in scaling up the synthesis of this compound, and how can reaction conditions be modified for larger batches?
Answer:
- Exothermicity : Use jacketed reactors for temperature control during catalyst addition .
- Catalyst recovery : Employ heterogeneous catalysts (e.g., FeCl₃-supported silica) to reduce waste .
- Solvent volume : Optimize stoichiometry to minimize dichloromethane usage (e.g., 10:1 solvent:substrate ratio) .
How do electron-withdrawing groups like the 4-chlorobutyryl moiety influence the reactivity of the indole ring in subsequent chemical transformations?
Answer:
The chlorobutyryl group deactivates the indole ring, reducing electrophilic substitution at C-3. Reactivity shifts to C-5/C-6, enabling selective sulfonation or nitration .
What methods are recommended for analyzing and resolving contradictory data in reaction mechanisms involving this compound?
Answer:
- Isotopic labeling : Trace reaction pathways using ¹³C-labeled substrates .
- In-situ monitoring : Real-time FT-IR or NMR tracks intermediate formation .
- Kinetic studies : Compare experimental rates with DFT-predicted activation energies .
How can the chlorobutyryl side chain be modified to introduce bioisosteres or prodrug moieties in medicinal chemistry applications?
Answer:
- Nucleophilic substitution : Replace chloride with amines or thiols using K₂CO₃/DMF conditions .
- Hydrolysis : Convert the butyryl group to carboxylic acids for prodrug activation .
What safety considerations and handling protocols are critical when working with this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
